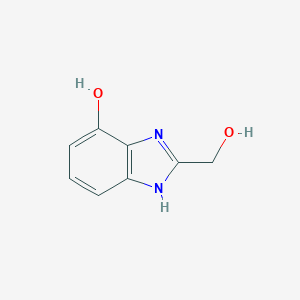

4-Hydroxy-2-(hydroxymethyl)benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Hydroxy-2-(hydroxymethyl)benzimidazole” is a chemical compound with the molecular formula C8H8N2O2 . It is used for research purposes and in the manufacture of chemical compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, has been a topic of interest in recent years . The synthesis often involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The reaction yields and product stability are significantly affected by the identity of the diamine and anhydride substituents .

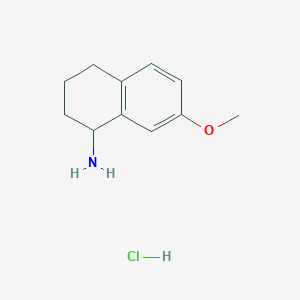

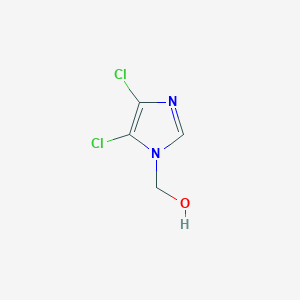

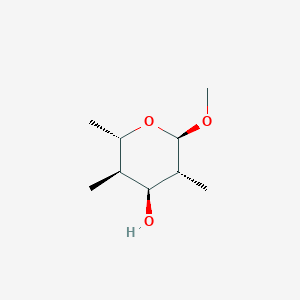

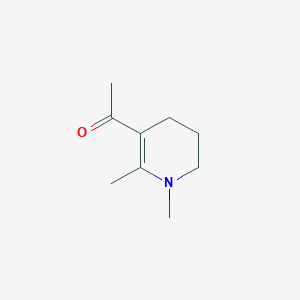

Molecular Structure Analysis

The molecular structure of “4-Hydroxy-2-(hydroxymethyl)benzimidazole” is characterized by a benzimidazole ring with a hydroxymethyl group at the 2-position and a hydroxy group at the 4-position . The benzimidazole ring is a key component of the molecule, contributing to its bioactivity .

Chemical Reactions Analysis

Benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, are known to undergo a variety of chemical reactions . These reactions often involve the formation of new bonds on the benzimidazole ring, resulting in the creation of new benzimidazole derivatives .

Physical And Chemical Properties Analysis

“4-Hydroxy-2-(hydroxymethyl)benzimidazole” is a solid substance with a molecular weight of 164.16 g/mol . It is used in laboratory settings and in the manufacture of chemical compounds.

科学的研究の応用

Antioxidant Properties in Biochemistry and Pharmacology

Specific Scientific Field

Biochemistry and pharmacology.

Summary

4-Hydroxy-2-(hydroxymethyl)benzimidazole exhibits potent antioxidant properties. It scavenges free radicals, which are implicated in oxidative stress and various diseases. By neutralizing these radicals, it helps protect cells and tissues from damage.

Experimental Procedures

Researchers typically evaluate the antioxidant activity of this compound using in vitro assays. Common methods include:

Results

Studies have shown that 4-Hydroxy-2-(hydroxymethyl)benzimidazole effectively reduces oxidative stress markers and protects against cellular damage. Quantitative data from these assays demonstrate its antioxidant potency .

Metal Chelation in Coordination Chemistry

Specific Scientific Field

Coordination chemistry and metal ion binding.

Summary

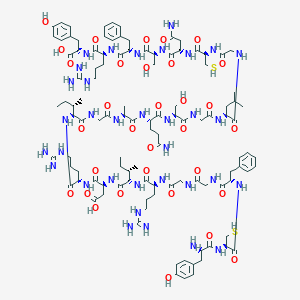

The compound acts as a metal chelator, forming stable complexes with metal ions. Chelation therapy using benzimidazole derivatives has applications in treating metal toxicity and certain diseases.

Experimental Procedures

Researchers investigate metal chelation by:

Results

4-Hydroxy-2-(hydroxymethyl)benzimidazole forms stable complexes with various metal ions, including copper, zinc, and iron. These complexes may have therapeutic potential in metal overload disorders .

Safety And Hazards

将来の方向性

Research into benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, is ongoing, with a focus on improving the synthesis methods and understanding the mechanism of action of these compounds . This research could lead to the development of new drugs and therapies in the future .

特性

IUPAC Name |

2-(hydroxymethyl)-1H-benzimidazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-4-7-9-5-2-1-3-6(12)8(5)10-7/h1-3,11-12H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROOLBGYYVWEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-(hydroxymethyl)benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)